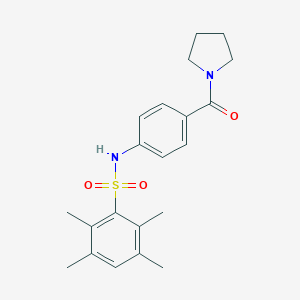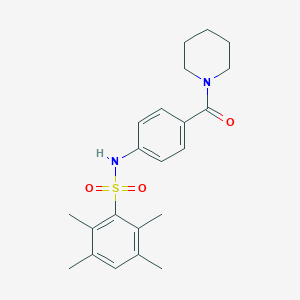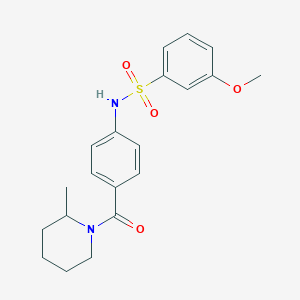![molecular formula C25H29NO6 B492901 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-09-7](/img/structure/B492901.png)
propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The propyl ester group attached to the carboxylic acid indicates that it is a propyl benzoate . The compound also contains a chromene group, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The presence of the diethylamino group suggests that the compound may have basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromene ring system would contribute to the aromaticity of the compound, while the diethylamino group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, and the ester group could make it susceptible to hydrolysis .Aplicaciones Científicas De Investigación
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate:
Pharmaceutical Applications: Anticoagulants
Coumarin derivatives, such as the one mentioned, are known for their anticoagulant properties. They have been used in the development of pharmaceuticals like warfarin, which is used to prevent blood clots . The specific structure of the compound, with substitutions at the 7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl group, suggests potential in creating novel anticoagulants with improved efficacy and reduced side effects.
Cosmetic Industry: UV Filters
The diethylamino group attached to the coumarin core can act as a UV filter. This application is particularly relevant in the cosmetic industry for the formulation of sunscreens and other skincare products that require protection from harmful UVA and UVB rays .
Analytical Chemistry: Fluorescent Probes
Coumarin derivatives are often used as fluorescent probes due to their ability to absorb and emit light at specific wavelengths. This compound’s structure, with its extended conjugation and electron-donating groups, could make it a candidate for designing new fluorescent probes for bioimaging or sensing applications .
Agriculture: Pesticides and Fungicides
The antimicrobial properties of coumarin derivatives can be harnessed in agriculture to develop pesticides and fungicides. The modifications on the coumarin ring can lead to compounds with specific activity against certain pests or plant pathogens .
Food Industry: Preservatives
Similar to their use in cosmetics, coumarin derivatives can act as preservatives in the food industry. Their antimicrobial nature helps in extending the shelf life of food products by preventing spoilage due to bacteria, fungi, or yeast .
Environmental Science: Water Contaminant Detection
The compound’s ability to be detected at low concentrations makes it useful in environmental science for the detection of water contaminants. Its presence can be an indicator of pharmaceutical and personal care product pollution in water sources .
Material Science: Organic Electronics
The electronic properties of coumarin derivatives make them suitable for use in organic electronics. They can be used in the development of organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .
Biomedical Research: Anticancer Agents
Research has shown that certain coumarin derivatives exhibit anticancer activity. The specific substitutions on the coumarin core can be optimized to target various cancer cell lines, making them valuable in the development of new anticancer agents .
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity or potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential as a therapeutic agent .
Mecanismo De Acción
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
For instance, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that introduces supercoiling into DNA . This can interfere with DNA replication and transcription, leading to cell death.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can affect the DNA replication and transcription pathways .
Propiedades
IUPAC Name |
propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFNYEMAXLJBMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492818.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492820.png)
![N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492821.png)
![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)



![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B492839.png)
